BenchChemオンラインストアへようこそ!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide

Physicochemical profiling Lipophilicity Solubility

This 4-methoxy positional isomer is essential for SAR library expansion around the cyclohexyl-tetrazole scaffold. Unlike 2-/3-methoxy regioisomers, the para substitution imparts distinct electronic (Hammett σ) and steric parameters that can shift metabolic stability and solubility by >10-fold. No published biological data exists; procure only as a matched control set (2-MeO, 3-MeO, unsubstituted) to map positional effects. Ideal negative control in CYP450/metalloprotease assays with a tagged probe. Request a quote for custom synthesis.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 921503-00-6
Cat. No. B2755976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
CAS921503-00-6
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3
InChIInChI=1S/C16H21N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22)
InChIKeyYGQJEKJICRZHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide: Procurement-Grade Chemical Identity


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide (CAS 921503-00-6) is a synthetic small molecule belonging to the tetrazole-benzamide class [1]. Its structure combines a cyclohexyl-substituted tetrazole core with a 4-methoxybenzamide moiety, resulting in a molecular weight of 315.38 g/mol and the molecular formula C16H21N5O2 . As of April 2026, no publicly indexed biological activity data, target engagement profiles, or medicinal chemistry SAR studies were identified for this specific compound across PubMed, ChEMBL, BindingDB, or major patent databases.

Scientific Procurement Risk: Why the 4-Methoxy Regioisomer Cannot Be Assumed Equivalent to Other N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-benzamide Analogs


In the absence of disclosed biological data, the primary risk in generic substitution arises from the well-established structure-activity relationship principle that positional isomerism on a benzamide ring can profoundly alter target binding, pharmacokinetics, and physicochemical properties [1]. The 4-methoxy substitution pattern imparts distinct electronic (Hammett sigma) and steric parameters compared to the 2-methoxy or 3-methoxy regioisomers, which are known in related benzamide series to shift metabolic stability (e.g., CYP450 oxidation susceptibility) and solubility by factors exceeding 10-fold [2]. Because no published head-to-head pharmacological comparisons exist among these cyclohexyl-tetrazole regioisomers, any assumption of functional interchangeability is unsupported and introduces unquantified experimental risk.

Quantitative Evidence Landscape for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide


Physicochemical Property Differences: 4-Methoxy vs. 2-Methoxy vs. Unsubstituted Benzamide Analogs (Predicted Values)

In the absence of direct experimental biological comparisons, the only meaningful differentiation between N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide and its closest commercially available analogs arises from computationally predictable physicochemical properties that influence handling, formulation, and assay behavior [1]. The 4-methoxy regioisomer is predicted to have a topological polar surface area (tPSA) of approximately 90.3 Ų, which is identical to the 2-methoxy and unsubstituted benzamide analogs due to the same atom connectivity, but LogP values differ: 2.7 versus ~2.3 for the 3-methoxy analog [2].

Physicochemical profiling Lipophilicity Solubility Analog comparison

Structural Differentiation Using Predicted Drug-Likeness Parameters

Applying the Pfizer Rule of Five and GSK '4/400' criteria, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide is predicted to have 0 violations, identical to other isomers. However, the exact positional substitution causes distinct pharmacological activity cliff potential, a phenomenon widely observed in kinase and GPCR target classes [1].

Drug-likeness Bioavailability radar Physicochemical comparison

Rational Procurement Windows for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide


Exploratory Medicinal Chemistry in the Absence of Precedent: Building a Novel Tetrazole-Benzamide Proprietary Library

When the objective is to generate new intellectual property around the cyclohexyl-tetrazole scaffold, researchers may choose N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide as a systematic expansion of a nascent SAR library, provided that procurement includes the 2-methoxy, 3-methoxy, and unsubstituted benzamide analogs as matched controls. Given the total lack of published biological data, any conclusions drawn from solo procurement cannot be attributed to the compound's intrinsic differentiation but rather to the positional effect within a broader dataset. Procurement is therefore recommended only as part of a 'library set' strategy [1].

Biochemical Assay Development: Negative Control or Reference Compound for Tetrazole Functional Group Tolerance Screening

In assay development contexts where the tetrazole ring is hypothesized to engage a specific target (e.g., cytochrome P450 enzymes or metalloproteases), the 4-methoxybenzamide moiety may serve as a relatively metabolically stable reporter group. Researchers may prioritize this compound as a negative control if the methoxy group is replaced by a radiolabeled or fluorescent tag in the probe molecule [1].

Material Science and Corrosion Inhibition Studies Requiring Planar Amide Pharmacophores

Corrosion inhibition research using tetrazole derivatives has demonstrated that the benzamide substructure can function as a mixed-type inhibitor on mild steel in acidic media [1]. For N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide, the 4-methoxy substitution may enhance electron donation into the amide carbonyl, potentially altering the adsorption free energy (ΔGads) compared to the unsubstituted analog. Quantitative corrosion inhibition efficiency (IE%) data must be generated experimentally, as no published values exist.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.